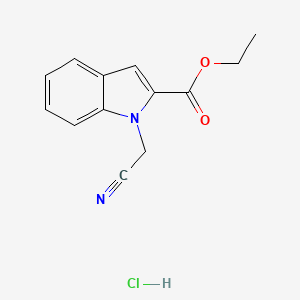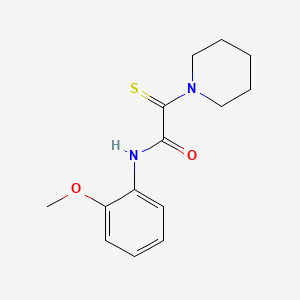![molecular formula C17H24ClN3 B4196945 N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B4196945.png)
N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride
説明
N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride, also known as DPMA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPMA is a selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate proteins, leading to a decrease in PKC activity. N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride has been shown to selectively inhibit the activity of PKCα, PKCβ, and PKCγ isoforms, while having little effect on other PKC isoforms.
Biochemical and Physiological Effects:
N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride has been shown to have a range of biochemical and physiological effects, depending on the specific isoform of PKC that it inhibits. For example, N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride has been shown to inhibit the proliferation of cancer cells by selectively targeting PKCα, which plays a key role in cell cycle regulation. N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride has also been shown to have neuroprotective effects by inhibiting PKCγ, which is involved in the regulation of neuronal survival and apoptosis.
実験室実験の利点と制限
N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride has several advantages for use in lab experiments, including its high selectivity for specific isoforms of PKC, its ability to be used in both in vitro and in vivo experiments, and its relatively low toxicity compared to other PKC inhibitors. However, N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride also has some limitations, including its relatively low potency compared to other PKC inhibitors and its potential for off-target effects on other ATP-binding proteins.
将来の方向性
There are several future directions for further research on N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride and its potential use in scientific research. One area of research could be to develop more potent and selective PKC inhibitors based on the structure of N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride. Another area of research could be to study the effects of N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride on other cellular processes beyond PKC signaling, such as the regulation of ion channels or the modulation of gene expression. Additionally, more research is needed to fully understand the potential therapeutic applications of N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride in diseases such as cancer and neurodegenerative disorders.
科学的研究の応用
N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride has been extensively studied for its potential use in scientific research as a selective inhibitor of PKC. PKC is a family of enzymes that play a crucial role in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis. N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride has been shown to selectively inhibit the activity of PKCα, PKCβ, and PKCγ isoforms, making it a valuable tool for studying the specific roles of these isoforms in various cellular processes.
特性
IUPAC Name |
N,N-diethyl-4-[(pyridin-2-ylmethylamino)methyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3.ClH/c1-3-20(4-2)17-10-8-15(9-11-17)13-18-14-16-7-5-6-12-19-16;/h5-12,18H,3-4,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIMWMHQDJPWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-[(pyridin-2-ylmethylamino)methyl]aniline;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4196862.png)
![N-(4-fluorobenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4196870.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide](/img/structure/B4196878.png)
![3-[2-(4-methylphenoxy)ethyl]-5-(2-naphthyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4196894.png)
![2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4196896.png)

![N~2~-[4-(dimethylamino)phenyl]-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride](/img/structure/B4196907.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-2-biphenylylacetamide)](/img/structure/B4196915.png)

![N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B4196931.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4196935.png)
![2-chloro-5-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4196941.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(3-nitrophenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4196949.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]-1-phenylethanone](/img/structure/B4196960.png)